molecular formula C7H6N2S B14036991 Imidazo[1,2-a]pyridine-8-thiol

Imidazo[1,2-a]pyridine-8-thiol

Cat. No.: B14036991
M. Wt: 150.20 g/mol
InChI Key: RHDFYFLHLNHILO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-8-thiol is a versatile nitrogen-bridged heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a "privileged structure" due to its ability to readily form diverse intermolecular interactions with biological targets, such as hydrogen bonds and π-π stacking, leading to a wide spectrum of biological activities . Researchers value this compound particularly for the development of novel therapeutic agents. Its core structure is found in compounds with demonstrated antiproliferative efficacy against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML) . The incorporation of the thiol (-SH) functional group at the 8-position is a key synthetic handle for further derivatization. This group enables the construction of diverse chemical libraries through reactions like metal-catalyzed cross-couplings or oxidation, facilitating structure-activity relationship (SAR) studies . The thiol moiety can also directly contribute to the compound's mechanism of action, potentially involving pro-oxidant effects that induce oxidative stress, leading to lipid peroxidation and depletion of reduced glutathione (GSH) in cancer cells, which can trigger cell senescence or death . Beyond oncology, the imidazo[1,2-a]pyridine core is associated with antibacterial, antifungal, antiviral, anti-inflammatory, and anti-tuberculosis properties, making this derivative a valuable building block for exploring new treatments across multiple disease areas . This product is intended for research purposes as a key intermediate or precursor in the synthesis of more complex molecules for biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

imidazo[1,2-a]pyridine-8-thiol

InChI

InChI=1S/C7H6N2S/c10-6-2-1-4-9-5-3-8-7(6)9/h1-5,10H

InChI Key

RHDFYFLHLNHILO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C(=C1)S

Origin of Product

United States

Preparation Methods

Thiol-Containing Precursor Condensation

A metal-free approach utilizes 2-aminopyridinium bromides and thiophenols or sodium sulphinates. For example:

  • Reagents : 2-Aminopyridinium bromide, thiophenol derivatives (e.g., 4-methylthiophenol), KOH (base).
  • Conditions : Ambient temperature (25°C) or reflux (80–100°C) without base.
  • Mechanism :
    • Base-mediated intramolecular amidation forms imidazopyridin-2-ol.
    • Thiophenol insertion at position 3 via electrophilic substitution.
    • Tautomerization to 3-sulfenylimidazo[1,2-a]pyridin-2-(3H)-ones.
Entry Substrate Product (Yield%) Conditions
1 2-Aminopyridinium bromide + 4-MeC₆H₄SH 38a (85%) KOH, 25°C, 6 h
2 2-Aminopyridinium bromide + PhSO₂Na 38b (78%) Reflux, no base, 12 h

This method is adaptable for introducing thiols at other positions by modifying the aminopyridine precursor’s substitution pattern.

Microwave-Assisted Solvent-Free Synthesis

A rapid one-step protocol employs α-bromo-β-keto esters and 2-aminopyridines under microwave irradiation:

  • Reagents : Ethyl 2-bromo-3-oxobutanoate, 2-aminopyridine.
  • Conditions : Solvent-free, 55°C, 10 minutes (microwave) vs. 6 hours (conventional heating).
Entry R₁ R₂ Yield (Microwave) Yield (Conventional)
1 Me Et 95% 87%
2 Ph Bn 90% 82%

Mechanism :

  • Nucleophilic attack by 2-aminopyridine on α-bromo-β-keto ester.
  • Intramolecular cyclization with HBr elimination.
    To introduce a thiol at position 8, substituting the β-keto ester with a thiol-containing analog (e.g., mercaptoacetic acid derivatives) could be explored.

Hydroamination and Aminooxygenation

Water-mediated hydroamination of N-(prop-2-yn-1-yl)pyridin-2-amines enables direct functionalization:

  • Reagents : N-Propargyl-2-aminopyridine, H₂O.
  • Conditions : Reflux in water (100°C, 8–12 h).
Entry Substituent Product (Yield%)
1 3-Me 7 (92%)
2 3-Ph 7 (88%)

This method’s regioselectivity could be leveraged to install thiols at position 8 by designing propargylamines with sulfur-containing side chains.

Challenges and Optimization

  • Regioselectivity : Position 8 functionalization requires precise control over cyclization pathways. Substituents on the pyridine ring (e.g., electron-withdrawing groups) can direct thiolation.
  • Stability : Thiol groups are prone to oxidation; inert atmosphere (N₂/Ar) and reducing agents (e.g., TCEP) are recommended during synthesis.

Comparative Analysis of Methods

Method Advantages Limitations
Thiol-containing precursor High atom economy, mild conditions Limited to 3-position thiolation
Microwave synthesis Rapid, high yields Requires specialized equipment
Post-synthetic thiolation Flexible for late-stage modification Multi-step, lower overall yield

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-8-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Imidazo[1,2-a]pyridine derivatives are nitrogen-bridged heterocyclic compounds with applications in medicines, organometallics, and natural products . As a structural skeleton, imidazopyridine has a wide range of biological activities, such as antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties . Imidazo[1,2-a]pyridine serves as the base for drugs like zolpidem, alpidem, olprinone, zolimidine, and necopidem .

While the query specifies Imidazo[1,2-a]pyridine-8-thiol, the search results do not provide information specifically on this compound. Instead, the search results discuss Imidazo[1,2-a]pyridine and its derivatives.

Imidazo[1,2-a]pyridine in Cancer Treatment:

  • Imidazo[1,2-a]pyridine can be used as a core backbone to develop covalent inhibitors for treating cancers .
  • Imidazo[1,2-a]pyridine derivatives have been identified as anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Imidazo[1,2-a]pyridine in Tuberculosis Treatment:

  • Imidazo[1,2-a]pyridine analogs exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Imidazo[1,2-a]pyridine-3-carboxamides have shown in vitro anti-TB activity against replicating and non-replicating Mtb .
  • Modifications to the substituents at C2 and C6 positions of imidazo[1,2-a]pyridine rings can improve potency against extracellular and intracellular Mtb .

Synthesis of Imidazo[1,2-a]pyridine:

  • Imidazo[1,2-a]pyridine compounds can be synthesized using general procedures, with the potential for large-scale production at a low cost .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-8-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations:
  • Electronic Effects : The thiol group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., -CN, -CF₃), influencing reactivity and binding affinity.
  • Biological Interactions : Amine (-NH₂) and amide (-CONH₂) derivatives target microbial enzymes (e.g., Staphylococcus aureus ), while thiols may enhance antioxidant activity via radical scavenging.
  • Synthetic Accessibility : Thiol-containing derivatives often require protective strategies (e.g., disulfide formation) due to oxidation sensitivity, whereas halogenated or ester derivatives are more stable .
Key Observations:
  • Cross-Coupling Efficiency: Palladium-catalyzed reactions (e.g., Suzuki) enable precise functionalization but suffer from moderate yields (9–30%) in amino derivatives .
  • Eco-Friendly Approaches : Aqueous-phase syntheses (e.g., ) reduce solvent waste but are less explored for thiols .
  • Challenges with Thiols : Oxidation-prone thiol groups necessitate protective strategies, increasing synthetic complexity compared to halogens or esters.

Pharmacological and Chemical Properties

Table 3: Physicochemical and Pharmacokinetic Profiles

Property Imidazo[1,2-a]pyridine-8-thiol 8-Amino Derivatives 8-Chloro Derivatives
Solubility (LogP) Moderate (thiol hydrophilicity) Low (aryl groups) Low (halogen lipophilicity)
Metabolic Stability Low (oxidation-prone) Moderate High
Bioavailability Potential for disulfide formation Moderate High
Target Interactions Metal chelation, enzyme inhibition Enzyme binding Halogen bonding
Key Observations:
  • Solubility : Thiol derivatives may exhibit improved aqueous solubility compared to lipophilic chloro or aryl analogues.
  • Metabolic Stability : Chloro and trifluoromethyl groups enhance stability, whereas thiols require prodrug strategies to mitigate oxidation .
  • Target Selectivity : Thiols’ affinity for metal ions (e.g., Zn²⁺ in enzymes) could enable unique mechanisms in antiviral or anticancer therapies .

Biological Activity

Imidazo[1,2-a]pyridine-8-thiol is a compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. Its diverse pharmacological properties include antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article provides an in-depth exploration of the biological activities associated with this compound, supported by data tables and relevant research findings.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, making it a valuable scaffold in drug design. The following table summarizes its key biological activities:

Biological Activity Description
Antimicrobial Effective against various bacterial strains and fungi.
Antiviral Exhibits activity against viral infections.
Anticancer Induces apoptosis in cancer cell lines and inhibits tumor growth.
Anti-inflammatory Reduces inflammation in various models.
Antituberculosis Potential therapeutic agent against tuberculosis.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. It has been shown to influence signaling pathways such as the NF-kappaB pathway, which plays a crucial role in immune response and inflammation.

Molecular Targets

  • Enzymes: The compound can inhibit various enzymes involved in disease processes.
  • Receptors: It binds to specific receptors, modulating their activity.

Case Studies and Research Findings

  • Anticancer Activity:
    A study identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of FLT3 kinase mutations associated with acute myeloid leukemia (AML). These compounds demonstrated significant anti-proliferative effects against FLT3-ITD mutant cell lines, indicating their potential as targeted therapies for resistant forms of leukemia .
  • Antimicrobial Properties:
    Research has shown that imidazo[1,2-a]pyridine derivatives possess strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these derivatives were reported to be effective in vitro, highlighting their potential use as novel antimicrobial agents .
  • Anti-inflammatory Effects:
    In models of inflammation, this compound has been shown to reduce inflammatory markers significantly. This suggests its utility in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazo[1,2-a]pyridine derivatives has been extensively studied to optimize their biological activity. Modifications to the thiol group and substitution patterns on the imidazopyridine ring can enhance potency and selectivity for specific targets.

Q & A

Q. What are the foundational synthetic strategies for functionalizing imidazo[1,2-a]pyridine-8-thiol derivatives at specific positions?

  • Methodological Answer : A robust approach involves solid-phase synthesis , where 2-aminonicotinate is treated with α-haloketones to form the imidazo[1,2-a]pyridine core. Subsequent halogenation at the 3-position introduces functional diversity . For regioselective acylation, Friedel-Crafts reactions using acetylating agents and Lewis acids (e.g., AlCl₃) enable C-3 modifications while preserving the thiol group at position 8 .

Q. How can researchers ensure structural fidelity and purity of synthesized this compound derivatives?

  • Methodological Answer : Post-synthesis characterization requires:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and backbone integrity.
  • X-ray crystallography for unambiguous structural determination, as demonstrated in Hirshfeld surface analysis of related derivatives .
  • HPLC-MS to assess purity (>95%) and detect byproducts .

Q. What initial biological screening approaches are recommended for this compound derivatives?

  • Methodological Answer : Prioritize broad-spectrum antimicrobial assays against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal strains (Candida albicans). Minimum inhibitory concentration (MIC) and time-kill kinetics provide preliminary activity profiles . For cytotoxicity, screen against human cell lines (e.g., HepG2, MCF-7) using MTT assays, with Vero cells as a non-cancerous control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for antimicrobial activity?

  • Methodological Answer : Key modifications include:
  • Introducing secondary amines at position 2 (e.g., Raju et al.’s derivatives), which enhance membrane penetration and target binding .
  • Incorporating electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 3 to improve potency against drug-resistant strains.
  • Validate via molecular docking against bacterial enzymes (e.g., dihydrofolate reductase) to rationalize SAR trends .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability. Address by:
  • Standardizing protocols : Use CLSI guidelines for antimicrobial testing and identical cell lines/passage numbers.
  • Meta-analysis : Pool data from multiple studies (e.g., Pethe et al.’s tuberculosis agents vs. Raju et al.’s antimicrobials) to identify consensus trends .
  • Dose-response validation : Re-test conflicting compounds under controlled conditions to isolate variables (e.g., solvent effects) .

Q. How can in vitro anti-inflammatory activity of this compound derivatives be translated to in vivo models?

  • Methodological Answer : Transitioning requires:
  • Pharmacokinetic profiling : Assess oral bioavailability and metabolic stability using liver microsomes.
  • Rodent models : Evaluate efficacy in LPS-induced inflammation or collagen-induced arthritis, monitoring TNF-α/IL-6 suppression. Derivatives with 8-phenylmethoxy groups (e.g., Kaminski et al.’s anti-ulcer compound) show promise due to metabolic stability .

Q. What computational tools enhance the design of this compound derivatives?

  • Methodological Answer :
  • In silico screening : Use Schrödinger’s Glide or AutoDock Vina to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or kinases.
  • DFT calculations : Optimize reaction pathways (e.g., acylation energetics) and solvent effects to streamline synthesis .
  • ADMET prediction : SwissADME or pkCSM models prioritize derivatives with favorable toxicity and permeability profiles .

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